6-chloro-1H-indole-3-carbaldehyde
Overview
Description
6-Chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by a chloro substituent at the 6th position and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility .
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole ring, followed by chlorination and formylation to introduce the chloro and aldehyde groups, respectively.
Cupric Chloride Dihydrate Promoted Hydrolysis: This greener method involves the hydrolysis of oximes using cupric chloride dihydrate as a promoter.
Industrial Production Methods:
- Industrial production often involves multi-step synthesis starting from readily available precursors, utilizing catalytic processes to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can be oxidized to form 6-chloroindole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Chloroindole-3-carboxylic acid.
Reduction: 6-Chloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
6-Chloro-1H-indole-3-carbaldehyde, like other members of the indole family, is an ideal precursor for the synthesis of active molecules . It is a chemical precursor for generating biologically active structures .
Mode of Action
It’s known that indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity
Biochemical Pathways
Indole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . These reactions are high-yielding, operationally friendly, time- and cost-effective , and they can produce products with diverse functional groups .
Pharmacokinetics
The compound’s molecular weight is 17961 , which might influence its bioavailability and pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
6-chloro-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as aminouracilindolone, where the chlorine atom in the indole ring can be substituted with a hydroxylic group to form novel derivatives . These interactions are vital for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that this compound may have similar effects on cell signaling and immune responses. Additionally, its role in the synthesis of biologically active molecules indicates its potential impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can undergo C–C and C–N coupling reactions and reductions due to its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which are essential for the compound’s biological activity. The substitution of the chlorine atom in the indole ring with other functional groups can lead to the formation of novel derivatives with unique biological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider in in vitro and in vivo studies. The compound’s stability can influence its long-term effects on cellular function, and its degradation products may also have biological activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . It is essential to determine the optimal dosage for achieving the desired biological activity while minimizing potential side effects. This information is crucial for the development of safe and effective therapeutic agents.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be oxidized to form indole-3-carboxylic acid, and it can also undergo condensation reactions to form other biologically active molecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for determining the compound’s potential therapeutic applications and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Scientific Research Applications
6-Chloro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 5-Bromo-1H-indole-3-carbaldehyde
- 5-Chloro-1H-indole-3-carbaldehyde
- 5-Methoxy-1H-indole-3-carbaldehyde
Comparison:
- Uniqueness: The presence of a chloro group at the 6th position distinguishes 6-chloro-1H-indole-3-carbaldehyde from its analogs, influencing its reactivity and biological activity .
- Reactivity: The position of the chloro group affects the compound’s ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIXLBHXMSZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504410 | |
Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-82-2 | |
Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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